"Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" synthesis and characterization
"Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
Executive Summary: This document provides a comprehensive technical guide for the synthesis and characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. The guide details a robust synthetic protocol, rooted in the principles of nucleophilic aromatic substitution, and outlines the expected outcomes from standard analytical characterization techniques, including NMR, IR, and Mass Spectrometry. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an authoritative resource for researchers and scientists in the field.
Introduction
Methyl 6-hydrazinylpyridazine-3-carboxylate is a bifunctional molecule featuring a reactive hydrazine group and a methyl ester on a pyridazine core. This unique combination makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, such as pyrazoles, triazoles, and other fused pyridazine derivatives. The dihydrochloride salt form enhances the compound's stability and simplifies its handling and purification.
Chemical Identity and Properties
The fundamental physicochemical properties of the target compound are summarized below.
| Property | Data | Reference |
| Chemical Name | Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride | N/A |
| Molecular Formula | C₆H₁₀Cl₂N₄O₂ | [1] |
| Molecular Weight | 241.07 g/mol | [1] |
| CAS Number | 113765-71-6 (dihydrochloride); 858512-05-7 (free base) | [1][2] |
| Appearance | Expected to be an off-white to yellow crystalline solid | N/A |
| Storage | Inert atmosphere, room temperature | [1] |
Significance and Applications
Hydrazinyl-substituted heterocycles are pivotal precursors in the construction of nitrogen-containing ring systems. The title compound serves as a versatile scaffold for generating diverse molecular libraries. The hydrazine moiety can be readily condensed with carbonyl compounds to form hydrazones or cyclized with 1,3-dicarbonyl compounds to yield pyrazoles. These resulting structures are frequently explored for various pharmacological activities, including but not limited to anti-cancer, anti-inflammatory, and anti-microbial applications.
Synthesis Methodology
The synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Strategy Overview
The core strategy involves the displacement of a halide from the pyridazine ring using hydrazine. The reaction product is then protonated with hydrochloric acid to yield the stable dihydrochloride salt.
Caption: Overall synthetic route from the chloro-precursor to the final product.
Precursor: Methyl 6-chloropyridazine-3-carboxylate
The starting material, Methyl 6-chloropyridazine-3-carboxylate (CAS: 65202-50-8), is a critical intermediate that is commercially available from various suppliers.[3][4] It can be synthesized from starting materials like ethyl levulinate through a multi-step process involving cyclization and chlorination.[5] Its purity should be confirmed before use, typically by melting point or NMR spectroscopy, to ensure high yield and purity of the final product.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
Materials:
-
Methyl 6-chloropyridazine-3-carboxylate (1.0 eq)
-
Hydrazine hydrate (~64% solution, 3.0-5.0 eq)
-
Ethanol or Isopropanol (solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 6-chloropyridazine-3-carboxylate (e.g., 10.0 g, 57.9 mmol).
-
Solvent Addition: Add ethanol (e.g., 100 mL) to the flask.
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (e.g., 8.7 g, ~174 mmol, 3.0 eq) to the suspension. [Causality Note: A molar excess of hydrazine is used to ensure complete consumption of the starting material and to drive the reaction equilibrium forward.]
-
Heating: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [Causality Note: Heating is necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyridazine ring.]
-
Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour. The free base product may begin to precipitate.
-
Acidification: While maintaining the cool temperature, slowly add concentrated HCl dropwise until the pH of the solution is strongly acidic (pH ~1). A thick precipitate of the dihydrochloride salt will form. [Causality Note: The formation of the dihydrochloride salt significantly decreases the product's solubility in the organic solvent, leading to efficient precipitation and simplifying isolation.]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold ethanol, followed by a thorough wash with diethyl ether to remove any residual impurities and solvent. Dry the product under vacuum to yield Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride as a solid.
Mechanistic Rationale
The reaction proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing carboxylate group, making the carbon atom at the 6-position susceptible to nucleophilic attack. Hydrazine, a potent nucleophile, attacks this position, leading to the formation of a Meisenheimer complex intermediate. The departure of the chloride leaving group restores the aromaticity of the ring, yielding the hydrazinyl-substituted product.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for the purification and analytical validation of the product.
Expected Spectroscopic Data
The following sections detail the anticipated spectroscopic data for the title compound. Note that for NMR, the presence of the dihydrochloride salt and the exchangeable protons (-NH-NH₃⁺) may lead to broad signals. Spectra are often run in DMSO-d₆ to observe these protons.
3.1.1 ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
-
~10.0-11.0 ppm (broad s, 3H): Protons of the hydrazinium group (-NH₃⁺).
-
~9.0-9.5 ppm (broad s, 1H): Proton of the secondary amine (-NH-).
-
~8.1 ppm (d, J ≈ 9.0 Hz, 1H): Aromatic proton on the pyridazine ring (H-4).
-
~7.5 ppm (d, J ≈ 9.0 Hz, 1H): Aromatic proton on the pyridazine ring (H-5).
-
~3.9 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
3.1.2 ¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz)
-
~164 ppm: Carbonyl carbon of the ester group (C=O).
-
~158 ppm: Pyridazine ring carbon attached to the hydrazine group (C-6).
-
~140 ppm: Pyridazine ring carbon (C-3).
-
~130 ppm: Pyridazine ring carbon (C-4).
-
~120 ppm: Pyridazine ring carbon (C-5).
-
~53 ppm: Methyl carbon of the ester group (-OCH₃).
3.1.3 Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹)
-
3200-2800 cm⁻¹ (broad): N-H stretching vibrations from the protonated hydrazine group (R-NH-NH₃⁺).
-
~1730 cm⁻¹ (strong): C=O stretching of the ester group.
-
~1620 cm⁻¹: N-H bending vibrations.
-
~1580, 1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.
-
~1250 cm⁻¹: C-O stretching of the ester group.
3.1.4 Mass Spectrometry (ESI+) Mass spectrometry would be performed on the free base. The expected molecular ion peak would correspond to the protonated free base [M+H]⁺.
-
Expected [M+H]⁺ for C₆H₈N₄O₂: m/z 169.07.
Data Summary Table
| Analysis Technique | Expected Key Signals/Values |
| ¹H NMR | Aromatic signals (2H, two doublets), methyl singlet (3H), broad exchangeable amine/ammonium protons (4H). |
| ¹³C NMR | Signals for ester carbonyl (~164 ppm), four distinct aromatic carbons, and methyl carbon (~53 ppm). |
| IR | Strong C=O stretch (~1730 cm⁻¹), broad N-H stretches (3200-2800 cm⁻¹), and characteristic aromatic ring stretches. |
| MS (ESI+) | Molecular ion peak [M+H]⁺ at m/z 169.07 (corresponding to the free base). |
Safety, Handling, and Storage
4.1 Hazard Identification Based on data for the free base and related chloro-precursors, the compound should be handled with care.[1][4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
4.2 Handling and Storage
-
Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. The described SNAr protocol is reliable and scalable, yielding a stable, solid product that is easily purified. The comprehensive characterization data serves as a benchmark for researchers to validate their results. As a versatile chemical intermediate, this compound holds significant potential for the development of novel heterocyclic compounds in the field of drug discovery.
References
-
Wang, X., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.
- Google Patents. (n.d.). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
-
Polanc, S., & Kočevar, M. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Nunn, A. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Retrieved from [Link]
- Google Patents. (n.d.). CN102584694A - Preparation methods for important intermediates of anthranilic diamide compound.

